(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidin-4-one core fused with a pyrazole ring system. The Z-configuration at the C5 position is critical for maintaining planarity, which is often essential for biological interactions or material properties . Key structural features include:
- Thiazolidinone core: The 2-thioxo group enhances electron delocalization, influencing reactivity and intermolecular interactions.
- Methyl group at N3: Reduces steric hindrance compared to bulkier substituents (e.g., phenyl or isopropyl), which may modulate synthetic accessibility .
Synthesis typically involves a Knoevenagel condensation between a substituted pyrazole-aldehyde and a thiazolidinone precursor under basic conditions (e.g., K₂CO₃ in aqueous/organic solvent systems) .
Properties
Molecular Formula |
C24H23N3O2S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-16(2)15-29-20-11-9-17(10-12-20)22-18(13-21-23(28)26(3)24(30)31-21)14-27(25-22)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3/b21-13- |
InChI Key |
WOQQFSMYUKNPHA-BKUYFWCQSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole and phenyl groups. Common reagents used in these reactions include thiosemicarbazide, α-haloketones, and various catalysts to facilitate the cyclization and condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Z-configurated rhodanine derivatives. Structural analogs vary in substituents on the thiazolidinone nitrogen, pyrazole ring, and benzylidene moiety, leading to distinct physicochemical and biological properties.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Comparative Insights:
Bulky substituents (e.g., 3-methoxypropyl in ) may disrupt crystallinity, complicating purification .
Stereochemical and Electronic Considerations: All analogs retain the Z-configuration, critical for maintaining conjugation across the benzylidene-thiazolidinone system.
Intermolecular Interactions: Compounds with hydroxy groups (e.g., II) exhibit strong intramolecular H-bonding (O–H⋯S), stabilizing planar conformations and dimer formation . In contrast, the target compound’s 2-methylpropoxy group lacks H-bond donors, relying on weaker van der Waals interactions for crystal packing .
Synthetic Accessibility :
- Methyl substituents at N3 (target compound) simplify synthesis compared to phenyl or isopropyl groups, which require longer reaction times or harsher conditions .
Spectroscopic Differentiation :
- NMR data (e.g., ¹H and ¹³C) for analogs in and show distinct shifts for aromatic protons and thiocarbonyl groups, suggesting substituent-dependent electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
